![molecular formula C25H28N2O3 B6050928 ethyl 1-(1H-indol-5-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6050928.png)
ethyl 1-(1H-indol-5-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(1H-indol-5-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate, also known as URB597, is a synthetic compound that has been developed as a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, a neurotransmitter that plays a role in pain regulation, appetite, and mood. By inhibiting FAAH, URB597 increases the levels of anandamide in the body, which can have potential therapeutic benefits.
Wirkmechanismus
Ethyl 1-(1H-indol-5-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate works by selectively inhibiting FAAH, which leads to increased levels of anandamide in the body. Anandamide is an endocannabinoid that binds to cannabinoid receptors in the brain and peripheral tissues, which can have various effects on pain, mood, and appetite.
Biochemical and Physiological Effects:
ethyl 1-(1H-indol-5-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase levels of anandamide and other endocannabinoids in the body, which can lead to analgesic, anxiolytic, and antidepressant effects. Additionally, ethyl 1-(1H-indol-5-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate has been shown to reduce inflammation and oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of ethyl 1-(1H-indol-5-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate is its selectivity for FAAH, which reduces the risk of off-target effects. Additionally, ethyl 1-(1H-indol-5-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate has been shown to have a favorable safety profile in preclinical and clinical studies. However, one limitation of ethyl 1-(1H-indol-5-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate is its short half-life, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on ethyl 1-(1H-indol-5-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate. One area of interest is its potential in treating chronic pain, as it has been shown to have analgesic effects in animal models. Additionally, ethyl 1-(1H-indol-5-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate has been investigated for its potential in treating various psychiatric disorders, such as anxiety and depression. Further research is needed to fully understand the therapeutic potential of ethyl 1-(1H-indol-5-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate and to develop effective treatment strategies.
Synthesemethoden
Ethyl 1-(1H-indol-5-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate can be synthesized using a multi-step process that involves the reaction of 2-phenylethylamine with ethyl 3-oxopiperidine-1-carboxylate, followed by the reaction of the resulting intermediate with indole-5-carboxylic acid. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(1H-indol-5-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate has been studied extensively in preclinical and clinical settings for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. Additionally, ethyl 1-(1H-indol-5-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate has been investigated for its potential in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
ethyl 1-(1H-indole-5-carbonyl)-3-(2-phenylethyl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-2-30-24(29)25(14-11-19-7-4-3-5-8-19)13-6-16-27(18-25)23(28)21-9-10-22-20(17-21)12-15-26-22/h3-5,7-10,12,15,17,26H,2,6,11,13-14,16,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNSPQWHAHVJGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)C2=CC3=C(C=C2)NC=C3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.